4-[(Tert-butylamino)methyl]benzonitrile
Description
4-[(Tert-butylamino)methyl]benzonitrile is a benzonitrile derivative featuring a tert-butylamino group attached to the methylene bridge at the para position of the aromatic ring. The tert-butyl group confers steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
4-[(tert-butylamino)methyl]benzonitrile |
InChI |
InChI=1S/C12H16N2/c1-12(2,3)14-9-11-6-4-10(8-13)5-7-11/h4-7,14H,9H2,1-3H3 |
InChI Key |
CBZAXBYRYKDDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butylamino)methyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chloromethylbenzonitrile with tert-butylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-chloromethylbenzonitrile and tert-butylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of 4-[(Tert-butylamino)methyl]benzonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butylamino)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products
The major products formed from these reactions include amides, primary amines, and substituted benzonitriles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(Tert-butylamino)methyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Tert-butylamino)methyl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity and function. The nitrile group may also participate in coordination with metal ions or other electrophilic species.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 4-[(Tert-butylamino)methyl]benzonitrile with structurally related benzonitrile derivatives:
Functional and Application Differences
- Steric and Electronic Effects: The tert-butyl group in 4-[(Tert-butylamino)methyl]benzonitrile introduces significant steric hindrance compared to smaller substituents like ethylamino or methylsulfonyl . This may reduce binding affinity in enzyme-active sites but enhance selectivity in drug design.
- Solubility and Bioavailability : Piperazinyl derivatives (e.g., ) exhibit improved aqueous solubility due to basic nitrogen atoms, whereas the tert-butyl analog is likely more lipophilic, favoring membrane permeability.
Research Findings and Implications
- Medicinal Chemistry : The tert-butyl group’s lipophilicity could enhance blood-brain barrier penetration, making it valuable in CNS drug development. However, its bulk may limit interactions with tight binding pockets compared to smaller substituents .
- Material Science: Thioether-linked benzonitriles (e.g., ) show promise as corrosion inhibitors, suggesting that tert-butylamino derivatives might be tailored for similar applications with improved stability .
- Computational Studies : Molecular docking tools like AutoDock Vina could predict how substituent bulk (e.g., tert-butyl vs. ethyl) affects binding modes in drug-receptor interactions.
Biological Activity
4-[(Tert-butylamino)methyl]benzonitrile is an organic compound characterized by a benzonitrile core substituted with a tert-butylamino group. This unique structure imparts significant biological activity, making it a candidate for various pharmacological applications. The compound's properties stem from its lipophilicity and steric bulk, which enhance its interaction with biological targets.
The chemical formula for 4-[(tert-butylamino)methyl]benzonitrile is C12H16N2, featuring both aromatic and aliphatic functionalities. The presence of the nitrile group allows for potential interactions with various biological systems, while the tert-butylamino group increases steric hindrance and lipophilicity, enhancing bioavailability and cellular uptake .
Pharmacological Applications
Research indicates that 4-[(tert-butylamino)methyl]benzonitrile may interact with specific receptors or enzymes, suggesting its utility in drug design. Its structural features allow it to bind to protein targets effectively, which is crucial for its potential therapeutic roles .
Potential Applications:
- Anticancer Activity: Investigations into similar benzonitrile derivatives have shown promising anticancer properties, particularly in melanoma models where compounds induced apoptosis and exhibited anti-metastatic effects .
- Selective Androgen Receptor Modulation: Some studies suggest that modifications of benzonitrile derivatives can enhance androgen receptor binding affinity, indicating potential in treating conditions like muscle wasting or certain cancers .
Comparative Analysis
To better understand the biological activity of 4-[(tert-butylamino)methyl]benzonitrile, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Di-tert-butylamino)benzonitrile | Two tert-butylamino groups | Increased steric bulk and potential for stronger interactions |
| 3-(Di-tert-butylamino)benzonitrile | Similar structure but different position | Variations in reactivity due to positional differences |
| 4-(Dimethylamino)benzonitrile | Dimethylamino instead of tert-butylamino | Lower steric hindrance compared to tert-butyl groups |
The combination of both a tert-butylamino group and a nitrile functionality in 4-[(tert-butylamino)methyl]benzonitrile distinguishes it from its analogs, enhancing its stability and reactivity .
Study on Anticancer Activity
A study explored the effects of various benzonitrile derivatives on melanoma cells. Compounds similar to 4-[(tert-butylamino)methyl]benzonitrile showed significant cytotoxicity against B16F10 melanoma cells. The mechanisms involved included the generation of reactive oxygen species (ROS), leading to apoptosis through mitochondrial pathways .
Investigation of Androgen Receptor Modulation
Another research effort focused on the synthesis of benzonitrile derivatives aimed at selective androgen receptor modulation. The study found that certain modifications led to improved binding affinities and enhanced pharmacokinetic profiles in animal models, suggesting potential therapeutic applications in muscle wasting conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
